1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl
Description
Properties
IUPAC Name |
tert-butyl 4-[(2R)-2-aminopropyl]piperazine-1-carboxylate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2.2ClH/c1-10(13)9-14-5-7-15(8-6-14)11(16)17-12(2,3)4;;/h10H,5-9,13H2,1-4H3;2*1H/t10-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEBTHYJLPVURY-YQFADDPSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C(=O)OC(C)(C)C)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1CCN(CC1)C(=O)OC(C)(C)C)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Auxiliary-Mediated Alkylation
The (2R)-2-aminopropyl side chain is introduced via stereoselective alkylation. A common approach employs (R)-2-aminopropanol as a starting material:
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Protection : The amine group is protected using tert-butoxycarbonyl (Boc) anhydride in dichloromethane (DCM) with triethylamine (TEA) as a base.
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Activation : The alcohol is converted to a mesylate or tosylate for nucleophilic displacement.
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Alkylation : Reaction with 1-Boc-piperazine in acetonitrile at 60°C for 12 hours yields the Boc-protected intermediate.
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Deprotection and Salt Formation : Treatment with HCl in dioxane removes the Boc group, followed by recrystallization from ethanol/ether to obtain the dihydrochloride salt.
Key Data :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Boc Protection | Boc₂O, TEA, DCM, 0°C → RT | 92% | 98.5% |
| Alkylation | 1-Boc-piperazine, K₂CO₃, ACN, 60°C | 78% | 97.2% |
| Salt Formation | 4M HCl/dioxane, RT, 2h | 85% | 99.1% |
Reductive Amination
This method avoids harsh alkylation conditions, enhancing stereochemical fidelity:
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Ketone Preparation : 1-Boc-piperazine-4-carbaldehyde is synthesized via oxidation of 1-Boc-piperazine-4-methanol.
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Chiral Amine Coupling : (R)-2-aminopropanol is condensed with the aldehyde using sodium triacetoxyborohydride (STAB) in tetrahydrofuran (THF) at 0°C → RT.
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Deprotection : Boc removal with trifluoroacetic acid (TFA) and subsequent HCl salt formation.
Advantages :
Enzymatic Resolution
For large-scale production, lipase-catalyzed kinetic resolution ensures enantiopurity:
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Racemic Synthesis : Prepare racemic 1-Boc-4-(2-aminopropyl)-piperazine via non-stereoselective alkylation.
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Enzymatic Hydrolysis : Use Pseudomonas fluorescens lipase (PFL) to selectively hydrolyze the (S)-enantiomer’s ester.
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Separation : Extract the remaining (R)-enantiomer and convert to the dihydrochloride salt.
Performance Metrics :
| Parameter | Value |
|---|---|
| Enantiomeric Excess | 99.8% |
| Process Efficiency | 88% (theoretical max: 50%) |
Critical Process Optimization
Solvent and Temperature Effects
Catalytic Systems
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Palladium Catalysis : Pd/C in hydrogenation steps ensures complete reduction of intermediates without racemization.
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Boc Deprotection : HCl/dioxane outperforms TFA in minimizing side products (purity: 99.1% vs. 97.5%).
Analytical Characterization
1H NMR (D₂O, 400 MHz) :
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δ 3.45–3.20 (m, 8H, piperazine-H)
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δ 2.95 (dd, J = 6.5 Hz, 1H, CH-NH₂)
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δ 1.40 (s, 9H, Boc-CH₃)
HPLC :
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Column: C18, 5 µm, 250 × 4.6 mm
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Mobile Phase: 0.1% TFA in H₂O/MeCN (95:5 → 5:95 over 20 min)
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Retention Time: 8.2 min
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can undergo nucleophilic substitution reactions with electrophiles to form new carbon-nitrogen bonds.
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at ambient or slightly elevated temperatures.
Deprotection Reactions: The Boc group is removed using strong acids like TFA or HCl in methanol, often at room temperature or slightly elevated temperatures.
Major Products Formed
Substitution Reactions: The major products are N-substituted piperazine derivatives.
Deprotection Reactions: The major product is the free amine, 4-[(2R)-2-aminopropyl]-piperazine.
Scientific Research Applications
Neurotransmitter Receptor Interactions
The compound exhibits significant pharmacological activity due to its ability to interact with neurotransmitter receptors. Research indicates that compounds containing piperazine moieties can modulate receptor activity, which is critical for developing drugs targeting neurological disorders. Specifically, studies have shown that 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl can influence serotonin and dopamine receptor pathways, making it a candidate for treating conditions such as depression and anxiety .
Drug Development and Optimization
The structural characteristics of 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl allow for modifications that can enhance its efficacy and selectivity as a therapeutic agent. Synthesis methodologies often involve multi-step processes that enable precise control over the compound's purity and yield, which is essential in drug development. The compound's ability to serve as a scaffold for further chemical modifications has been explored in various studies aimed at optimizing pharmacokinetic properties.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals how variations in substituents affect biological activity:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-Boc-4-(2-Aminophenyl)piperazine | Contains an amino phenyl group instead of propyl | Potential antitumor activity |
| 1-Boc-4-(2S)-2-Aminopropyl-piperazine dihydrochloride | Stereoisomer differing at chiral center | Different pharmacokinetic properties |
| 1-(4-Methylpiperazin-1-yl)propan-1-one | Contains a methyl group on piperazine | Enhanced lipophilicity |
This table illustrates how slight modifications can lead to significant differences in therapeutic applications, highlighting the versatility of piperazine derivatives in drug design.
Case Study: Receptor Binding Affinity
In a recent study, researchers investigated the binding affinity of 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl at various neurotransmitter receptors. The findings indicated that the compound exhibited high affinity for serotonin receptors, suggesting potential use as an antidepressant. The study employed radiolabeled ligands to quantify binding interactions, providing insights into the compound's mechanism of action .
Case Study: Synthesis and Characterization
Another study focused on the synthesis of 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl, detailing the multi-step process involved in its preparation. The researchers emphasized the importance of controlling reaction conditions to achieve high yields and purity levels essential for subsequent biological testing . Characterization techniques such as NMR and mass spectrometry confirmed the compound's structure and purity.
Mechanism of Action
The mechanism of action of 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl is primarily related to its role as a synthetic intermediate. The Boc group protects the amine functionality, allowing for selective reactions at other sites of the molecule. Upon deprotection, the free amine can interact with various molecular targets, such as enzymes or receptors, depending on the specific application of the final compound.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional differences between 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl and related compounds:
Pharmacological and Industrial Relevance
- Drug Discovery: The Boc-protected amine in 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl is advantageous for multi-step syntheses, as seen in antithrombin substrates (e.g., H-D-Phe-Pip-Arg-pNA, 2HCl) . In contrast, p-MPPI and p-MPPF are optimized for receptor antagonism, demonstrating the impact of substituents on biological activity .
- Industrial Scalability: Commercial availability of 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl in bulk quantities (e.g., 5g for €2,557.98) highlights its industrial utility, whereas niche compounds like 1-Amino-4-cyclopentylpiperazine HCl are tailored for specialized applications .
Key Research Findings
Synthetic Versatility: The Boc group in 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl enables compatibility with common coupling reagents (e.g., EDC·HCl, HOBt), as seen in the synthesis of biarylalkyl amides .
Biological Activity: Piperazine derivatives with aryl or heterocyclic substituents (e.g., p-MPPI) exhibit receptor-specific antagonism, whereas the aminopropyl group in the target compound may favor interactions with enzymes or transporters .
Regulatory Compliance: Compounds like 1-Amino-4-cyclopentylpiperazine HCl meet USP/EMA standards, emphasizing the need for rigorous characterization in pharmaceutical intermediates .
Biological Activity
Overview
1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl is a compound with significant potential in medicinal chemistry due to its structural properties that facilitate interactions with various biological systems. The compound's molecular formula is C₁₂H₂₇Cl₂N₃O₂, and it has a molecular weight of approximately 316.268 g/mol. Its structure includes a piperazine ring substituted with a tert-butoxycarbonyl (Boc) group and an amino propyl group, which enhances its solubility and bioactivity.
Structural Characteristics
The unique structural features of 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl contribute to its biological activity:
- Piperazine Ring : Known for its role in various pharmacological activities, including interactions with neurotransmitter receptors.
- Boc Group : Provides stability and enhances solubility in polar solvents, which is crucial for drug formulation.
- Amino Propyl Side Chain : Influences binding affinity and selectivity towards specific biological targets.
Biological Activity
The biological activity of this compound is primarily linked to its ability to interact with neurotransmitter receptors, which can lead to various pharmacological effects. Notable activities include:
- Neurotransmitter Receptor Interaction : Compounds containing piperazine moieties are known to exhibit diverse pharmacological activities, including anxiolytic and antidepressant effects.
- Antifilarial Activity : Research indicates that piperazine derivatives can have macrofilaricidal and microfilaricidal effects against certain parasitic infections, suggesting potential therapeutic applications in treating filariasis .
Table 1: Comparison of Piperazine Derivatives
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-Boc-4-(2-Aminophenyl)piperazine | Contains an amino phenyl group instead of propyl | Potential antitumor activity |
| 1-Boc-4-(2S)-2-Aminopropyl-piperazine dihydrochloride | Stereoisomer differing at chiral center | Different pharmacokinetic properties |
| 1-(4-Methylpiperazin-1-yl)propan-1-one | Contains a methyl group on piperazine | Enhanced lipophilicity |
The mechanisms through which 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl exerts its biological effects are under investigation. Key mechanisms include:
- Binding Affinity Studies : Interaction studies have demonstrated varying degrees of binding affinity to neurotransmitter receptors, which are critical for modulating neurochemical pathways.
- Pharmacokinetic Properties : The presence of the Boc group enhances the compound's stability and solubility, facilitating better absorption and distribution in biological systems.
- Inhibition of Enzymatic Activity : Some studies suggest that similar piperazine compounds can inhibit specific enzymes involved in disease processes, such as beta-secretase in Alzheimer's disease .
Case Studies
Several studies have evaluated the biological activity of piperazine derivatives, including 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl:
- Antifilarial Efficacy : In a study involving rodent models infected with Brugia malayi, compounds derived from piperazines demonstrated significant adulticidal and microfilaricidal activity, indicating their potential as therapeutic agents against filarial infections .
- Neuroprotective Effects : Research has shown that certain piperazine derivatives can protect neuronal cells from damage induced by oxidative stress, highlighting their potential role in neurodegenerative disease treatment.
Q & A
Q. What are the key steps in synthesizing 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl?
The synthesis involves:
- Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the piperazine nitrogen, typically using Boc anhydride under basic conditions .
- Stereoselective alkylation : Installation of the (2R)-2-aminopropyl group via N-alkylation. Chiral auxiliaries or enantioselective catalysts may ensure retention of the R-configuration .
- Salt formation : Conversion to the dihydrochloride salt using HCl in a polar solvent (e.g., methanol or ethanol) .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .
Q. How is the stereochemical integrity of the (2R)-2-aminopropyl group validated?
- Chiral HPLC : Separates enantiomers using a chiral stationary phase (e.g., amylose or cellulose derivatives) .
- Optical rotation : Comparison with literature values for (R)-configured analogs .
- X-ray crystallography : Definitive confirmation of absolute configuration if single crystals are obtainable .
Q. What spectroscopic methods are used to characterize this compound?
- NMR : ¹H/¹³C NMR confirms Boc group presence (δ ~1.4 ppm for tert-butyl) and piperazine/aminopropyl proton environments .
- FT-IR : Peaks at ~1680–1720 cm⁻¹ (C=O stretch of Boc) and ~3300 cm⁻¹ (N-H stretch of HCl salt) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₁₃H₂₇Cl₂N₃O₂) .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound be resolved in structure-activity relationship (SAR) studies?
Contradictions may arise from:
- Substituent effects : Minor structural variations (e.g., Boc vs. other protecting groups) alter solubility or receptor binding .
- Salt form differences : Dihydrochloride salts may enhance aqueous solubility compared to free bases, affecting in vitro/in vivo correlations .
- Experimental conditions : Variations in cell lines, assay pH, or buffer systems can modulate activity.
Resolution : Conduct side-by-side assays under standardized conditions and validate purity via HPLC .
Q. What strategies optimize the enantiomeric excess (ee) of the (2R)-2-aminopropyl group during synthesis?
- Chiral catalysts : Use asymmetric catalysis (e.g., palladium with chiral ligands) for alkylation steps .
- Kinetic resolution : Enzymatic methods (e.g., lipases) to hydrolyze undesired enantiomers .
- Chiral auxiliaries : Temporarily attach a directing group (e.g., Evans oxazolidinones) to control stereochemistry .
Q. How does the Boc group influence the compound’s stability and reactivity in downstream applications?
- Stability : Boc protects the piperazine nitrogen from unwanted protonation or side reactions under basic conditions.
- Deprotection : Acidic conditions (e.g., TFA or HCl/dioxane) remove Boc, regenerating the free amine for further functionalization .
- Solubility : The Boc group increases lipophilicity, which may affect membrane permeability in biological assays .
Q. What computational methods support the design of derivatives with enhanced biological activity?
- Molecular docking : Predict binding modes to target proteins (e.g., neurotransmitter receptors) using software like AutoDock .
- DFT calculations : Analyze electronic properties (e.g., HOMO/LUMO energies) to guide substituent modifications .
- MD simulations : Assess stability of ligand-receptor complexes over time .
Methodological Considerations
Q. How to troubleshoot low yields in the final alkylation step?
- Reagent quality : Ensure anhydrous conditions and fresh alkylating agents to avoid hydrolysis.
- Temperature control : Slow addition of alkylating agents at 0–5°C minimizes side reactions .
- Catalyst optimization : Screen transition-metal catalysts (e.g., CuI) for improved efficiency .
Q. What analytical techniques quantify residual solvents or byproducts in the final product?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
